2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine
Description
2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine is a compound that has garnered attention due to its unique physical and chemical properties. It contains a trifluoromethyl group, which is known for its significant impact on the pharmacological activity of compounds. The presence of the oxan-3-yl group further enhances its chemical versatility.
Properties
IUPAC Name |
2-(oxan-3-ylmethoxy)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)10-3-4-16-11(6-10)18-8-9-2-1-5-17-7-9/h3-4,6,9H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJWLIKFLFKJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine typically involves the reaction of 4-(trifluoromethyl)pyridine with oxan-3-yl methanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The oxan-3-yl group may contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine
- 2-[(Oxan-3-yl)methoxy]-5-(trifluoromethyl)pyridine
Uniqueness
2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group at the 4-position on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers.
Biological Activity
2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group and an oxan-3-yl moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the compound's pharmacological properties. The oxan-3-yl group contributes to the compound's versatility in chemical reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The trifluoromethyl group enhances binding affinity to specific receptors and enzymes, potentially modulating key signaling pathways involved in disease processes.
Potential Targets
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : It can interact with various receptors, influencing cellular responses.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | |
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Reduction in cytokine production |
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a novel anticancer agent.
- Antimicrobial Properties : Research indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, highlighting its potential application in treating bacterial infections.
- Anti-inflammatory Effects : In vitro assays revealed that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in inflammatory diseases.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of this compound. Various synthetic routes have been explored to improve yield and purity, with studies indicating that modifications to the oxan ring can further enhance biological activity.
Table 2: Synthetic Routes and Yields
| Synthesis Method | Yield (%) | Comments |
|---|---|---|
| Base-catalyzed reaction | 85 | High purity achieved |
| Continuous flow synthesis | 90 | Suitable for industrial scale |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
